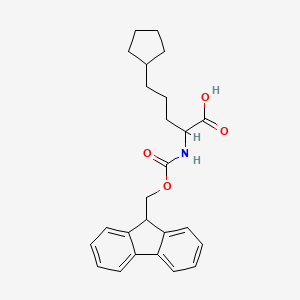

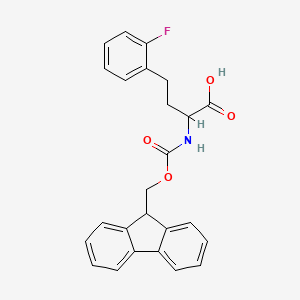

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-fluoro-phenyl)-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-2-フルオロ-L-ホモフェニルアラニン: は、主にペプチド合成で使用される合成アミノ酸誘導体です。これは、固相ペプチド合成で一般的に使用されるフルオレニルメチルオキシカルボニル(Fmoc)保護基の存在を特徴としており、カップリング反応中にアミノ基を保護するために使用されます。この化合物は、フェニル環にフッ素原子も含まれており、その化学的性質と反応性に影響を与える可能性があります。

準備方法

合成ルートと反応条件: Fmoc-2-フルオロ-L-ホモフェニルアラニンの合成は、通常、次の手順が含まれます。

アミノ基の保護: L-ホモフェニルアラニンのアミノ基は、Fmoc基を使用して保護されます。これは通常、炭酸ナトリウムなどの塩基の存在下で、L-ホモフェニルアラニンをFmoc-クロリドと反応させることで達成されます。

フッ素原子の導入: フッ素原子は、求電子置換反応によってフェニル環に導入されます。これは、制御された条件下で、フッ素ガスまたは他のフッ素化剤などの試薬を使用して行うことができます。

工業生産方法: Fmoc-2-フルオロ-L-ホモフェニルアラニンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。自動ペプチド合成装置や連続フローリアクターを使用すると、生産プロセスの効率を高めることができます。

化学反応の分析

反応の種類:

酸化: Fmoc-2-フルオロ-L-ホモフェニルアラニンは、特にフッ素化フェニル環で酸化反応を受ける可能性があります。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: この化合物は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して還元できますが、Fmoc基の存在により、脱保護を避けるために特定の条件が必要になる場合があります。

置換: フェニル環のフッ素原子は、適切な条件下で他の求核剤と置換できます。たとえば、求核置換反応は、メトキシドナトリウムなどの試薬を使用して行うことができます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換: メトキシドナトリウム、他の求核剤。

生成される主な生成物:

酸化: フッ素化フェニル環の酸化誘導体。

還元: 化合物の還元型で、潜在的に脱保護されたアミノ基。

置換: フッ素原子を置換する異なる官能基を持つ置換誘導体。

科学研究の用途

化学: Fmoc-2-フルオロ-L-ホモフェニルアラニンは、フッ素化ペプチドの調製のための構成要素として、ペプチド合成で広く使用されています。フッ素原子の存在は、ペプチドの安定性と生物活性を高める可能性があります。

生物学: 生物学的調査では、Fmoc-2-フルオロ-L-ホモフェニルアラニンなどのフッ素化アミノ酸は、タンパク質の構造と機能を研究するために使用されます。フッ素原子の組み込みは、タンパク質の折り畳み、安定性、相互作用についての洞察を提供することができます。

医学: この化合物は、特にペプチドベースの治療薬の設計における創薬に潜在的な用途があります。フッ素原子は、代謝安定性や膜透過性などのペプチドの薬物動態特性を向上させることができます。

産業: 工業セクターでは、Fmoc-2-フルオロ-L-ホモフェニルアラニンは、特殊化学品や材料の製造に使用されます。その独自の特性により、特定の機能を持つ先進材料の開発に適しています。

科学的研究の応用

Chemistry: Fmoc-2-fluoro-L-homophenylalanine is widely used in peptide synthesis as a building block for the preparation of fluorinated peptides. The presence of the fluorine atom can enhance the stability and bioactivity of the peptides.

Biology: In biological research, fluorinated amino acids like Fmoc-2-fluoro-L-homophenylalanine are used to study protein structure and function. The incorporation of fluorine atoms can provide insights into protein folding, stability, and interactions.

Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. The fluorine atom can improve the pharmacokinetic properties of the peptides, such as increased metabolic stability and membrane permeability.

Industry: In the industrial sector, Fmoc-2-fluoro-L-homophenylalanine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of advanced materials with specific functionalities.

作用機序

Fmoc-2-フルオロ-L-ホモフェニルアラニンの作用機序は、主にペプチド合成におけるその役割に関連しています。Fmoc基は、カップリング反応中にアミノ基を保護し、ペプチドを形成するためにアミノ酸を逐次的に付加することができます。フッ素原子は、化合物の反応性と安定性に影響を与える可能性があり、合成プロセスの全体的な効率に影響を与える可能性があります。

分子標的と経路:

ペプチド合成: 主な標的は、成長中のペプチド鎖のアミノ基です。

タンパク質相互作用: フッ素化フェニル環は、特定のタンパク質残基と相互作用して、タンパク質の折り畳みと安定性に影響を与える可能性があります。

類似の化合物との比較

類似の化合物:

Fmoc-L-ホモフェニルアラニン: 同様の構造ですが、フッ素原子は含まれていません。

Fmoc-2-フルオロ-L-フェニルアラニン: 同様の構造ですが、側鎖が短くなっています。

Fmoc-L-フェニルアラニン: フッ素原子と伸長した側鎖の両方が欠けています。

独自性: Fmoc-2-フルオロ-L-ホモフェニルアラニンは、フェニル環にFmoc保護基とフッ素原子の両方が存在するため、独自です。この組み合わせにより、安定性と反応性の向上が見られるなど、独特の化学的性質が得られ、ペプチド合成やその他の科学研究の用途に役立つツールとなっています。

類似化合物との比較

Fmoc-L-homophenylalanine: Similar structure but without the fluorine atom.

Fmoc-2-fluoro-L-phenylalanine: Similar structure but with a shorter side chain.

Fmoc-L-phenylalanine: Lacks both the fluorine atom and the extended side chain.

Uniqueness: Fmoc-2-fluoro-L-homophenylalanine is unique due to the presence of both the Fmoc protecting group and the fluorine atom on the phenyl ring. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable tool in peptide synthesis and other scientific research applications.

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSPNGQMLQPZAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。